molecular formula C18H14N2OS2 B5617800 N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide

Cat. No.: B5617800
M. Wt: 338.5 g/mol
InChI Key: SOTPNLUJQMILMW-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide is a complex organic compound that features both acenaphthylene and thiophene moieties

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of acenaphthylene derivatives with thiophene-2-carboxylic acid under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide: This compound has a biphenyl group instead of a thiophene group, leading to different chemical and biological properties.

    Thiophene derivatives: Other thiophene-based compounds may have different substituents, affecting their reactivity and applications

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c21-17(15-5-2-10-23-15)20-18(22)19-14-9-8-12-7-6-11-3-1-4-13(14)16(11)12/h1-5,8-10H,6-7H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTPNLUJQMILMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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